molecular formula C14H25NO4 B11848756 tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate

Cat. No.: B11848756
M. Wt: 271.35 g/mol
InChI Key: DSTGGUQXPFSCTP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate is a piperidine derivative featuring two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 3-methoxy-3-oxopropyl substituent at the 4-position of the piperidine ring . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the methoxy ester moiety provides a reactive site for further functionalization. This compound serves as a critical intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of amine-containing molecules where controlled deprotection is required . Its structural modularity allows for versatile applications in drug discovery pipelines.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C14H25NO4/c1-9-8-11(10(2)12(16)17)6-7-15(9)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17)

InChI Key

DSTGGUQXPFSCTP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with methyl 3-bromopropanoate in the presence of a base such as triethylamine or caesium carbonate. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature. The product is then purified by chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Hydrolysis: Formation of 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylic acid.

    Reduction: Formation of 4-(3-methoxy-3-hydroxypropyl)-piperidine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be used to synthesize optically active piperidine derivatives that exhibit significant biological activities such as anti-inflammatory and analgesic properties .

2. Synthesis of Bioactive Compounds
Research has shown that derivatives of tert-butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate can be synthesized to enhance bioactivity. For example, the compound is utilized in synthesizing piperidine-based inhibitors for specific enzymes involved in disease pathways . This highlights its versatility in medicinal chemistry.

Case Study 1: Synthesis of Piperidine Derivatives

A study detailed the synthesis of various piperidine derivatives using this compound as a starting material. The derivatives were tested for their inhibitory effects on certain enzymes, demonstrating promising results in reducing inflammation in vitro .

Case Study 2: Optically Active Compounds

Another research project focused on the preparation of optically active versions of the compound, which are essential for developing drugs with specific pharmacological profiles. The study outlined methods for resolving racemic mixtures to produce enantiomerically pure compounds that showed enhanced efficacy in biological assays .

Comparison Table of Applications

Application AreaDescriptionExample Outcome
Drug Development IntermediatesUsed to synthesize new pharmaceutical agents targeting specific pathwaysDevelopment of anti-inflammatory drugs
Bioactive Compound SynthesisDerivatives synthesized for enhanced biological activityInhibitors for disease-related enzymes
Optically Active Compound SynthesisProduction of enantiomerically pure compounds for improved efficacyEnhanced pharmacological profiles

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of piperidine/piperazine derivatives with modifications in substituent position, ester groups, and ring heteroatoms. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Feature Position Ester Group Ring Type Purity (%) Source
tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate Propyl ester 4 Methoxy Piperidine 98 Biosynth Carbosynth
tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (OT-4459) Propenyl ester (unsaturated) 4 Methoxy Piperidine 98 Combi-Blocks
tert-Butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate (QZ-8007) Propyl ester 4 Methoxy Piperazine 95 Combi-Blocks
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Propanoyl ethoxy ester 3 Ethoxy Piperidine 95 CAS 877173-80-3
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate Diethyl ester + ketone 1,4 Ethoxy Piperidine N/A CAS 71233-25-5

Key Differences:

Piperidine vs. This enhances solubility in aqueous environments but may alter reactivity in coupling reactions .

Positional Isomerism

  • Substitution at the 3-position (e.g., CAS 877173-80-3) versus 4-position modifies steric and electronic interactions. For example, 3-substituted derivatives may exhibit distinct conformational preferences in binding or catalysis .

Ester Group Modifications

  • Unsaturation (OT-4459) introduces rigidity and conjugation, affecting stability and reactivity. Ethoxy esters (CAS 877173-80-3) resist hydrolysis longer than methoxy groups, enabling delayed deprotection .
  • Ketone-containing analogs (e.g., CAS 71233-25-5) offer nucleophilic attack sites, broadening synthetic utility .

Discontinued Analog tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate () includes a Cbz-protected amino group, suggesting specialized use in peptide synthesis. Its discontinuation may reflect challenges in scalability or stability .

Commercial Availability and Purity

The target compound is available from Biosynth Carbosynth at 98% purity ($55/250 mg), while analogs like OT-4459 and QZ-8007 are offered by Combi-Blocks at 98% and 95% purity, respectively . Ethoxy-substituted derivatives (CAS 877173-80-3) and dicarboxylates (CAS 71233-25-5) are cataloged but lack explicit supplier data .

Biological Activity

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and data sources to provide a comprehensive overview.

The molecular formula for this compound is C14H27N2O4C_{14}H_{27}N_{2}O_{4}, with a molecular weight of approximately 286.37 g/mol. It is characterized by its piperidine structure, which is known for its versatility in drug design due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC14H27N2O4
Molecular Weight286.37 g/mol
CAS NumberNot specified
InChI KeyNot specified
Boiling PointNot available

The biological activity of this compound has been explored through various in silico studies and experimental evaluations. The compound exhibits a broad spectrum of activity against several biological targets:

  • Enzymatic Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Modulation : The piperidine structure allows for interactions with neurotransmitter receptors, which could be beneficial in treating neurological conditions.
  • Antimicrobial Activity : Some derivatives of piperidine have shown promise as antimicrobial agents, indicating that this compound may possess similar properties.

Case Studies and Research Findings

A study conducted by Khaiitova et al. (2023) utilized computer-aided methods to evaluate the biological activity spectra of new piperidine derivatives, including this compound. The research highlighted the compound's potential to interact with various protein targets, leading to diverse pharmacological effects:

  • CNS Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
  • Cancer Treatment : The compound showed potential in affecting pathways related to cancer cell proliferation and survival, warranting further investigation into its anticancer properties.

In Silico Predictions

In silico tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) were employed to predict the pharmacological activities of the compound. These tools indicated possible interactions with:

  • Voltage-gated ion channels
  • Transport systems
  • Various receptor types involved in pain modulation and inflammation

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

  • Step 1 : Functionalization of the piperidine ring at the 4-position via nucleophilic substitution or coupling reactions. For example, alkylation with methyl acrylate derivatives under anhydrous conditions (e.g., THF, argon atmosphere) to introduce the 3-methoxy-3-oxopropyl group .
  • Step 2 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Yield optimization often requires controlled temperature (-10°C to room temperature) and inert gas environments .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), methoxy protons (δ ~3.6 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~312.3 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (carbamate C=O) .

Basic: What are the common reactivity patterns of this compound?

Answer:
The compound’s reactivity is dominated by:

  • Ester Hydrolysis : Under acidic/basic conditions (e.g., HCl/NaOH), the methoxy ester converts to a carboxylic acid .
  • Boc Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding a free amine .
  • Nucleophilic Substitution : The piperidine nitrogen (after deprotection) can undergo alkylation or acylation .

Basic: What safety precautions are required during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Inert atmosphere (argon), desiccated at 2–8°C to prevent hydrolysis .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Solvent Selection : Anhydrous THF or DMF improves solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
  • Temperature Control : Slow addition of reagents at -10°C minimizes side reactions (e.g., dimerization) .
  • Workup Strategies : Aqueous washes (NaHCO3_3) to remove unreacted di-tert-butyl dicarbonate .

Advanced: What mechanistic insights exist for its biological activity?

Answer:
While direct data are limited, structural analogs suggest:

  • Enzyme Inhibition : The Boc-protected amine may interact with proteases or kinases via hydrogen bonding .
  • Cell Permeability : The ester group enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Metabolic Stability : Methoxy groups resist oxidative degradation, prolonging half-life in vivo .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Repeat Analysis : Confirm results using fresh samples and standardized protocols .
  • 2D NMR : Employ 1^1H-13^13C HSQC/HMBC to assign ambiguous signals (e.g., overlapping piperidine protons) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled derivatives to trace carbonyl group behavior .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Advanced: What are its stability profiles under varying pH/temperature?

Answer:

  • Acidic Conditions (pH < 3) : Rapid Boc deprotection and ester hydrolysis occur .
  • Basic Conditions (pH > 10) : Ester saponification dominates, forming carboxylate salts .
  • Thermal Stability : Decomposes above 150°C (TGA data for analogs) with CO2_2 release from the Boc group .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace the methoxy ester with ethoxy or tert-butyl esters to alter hydrophobicity .
  • Piperidine Substitution : Introduce fluorine at the 3-position to enhance metabolic stability (see fluorinated analogs in ).
  • Boc Replacement : Use alternative protecting groups (e.g., Fmoc) for selective deprotection .

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